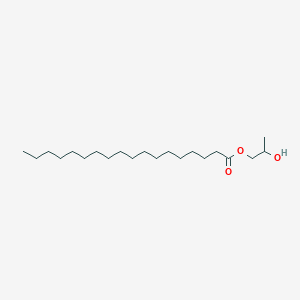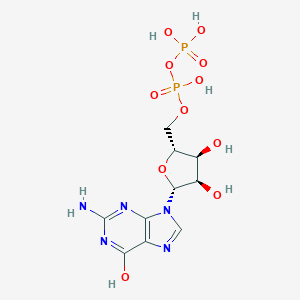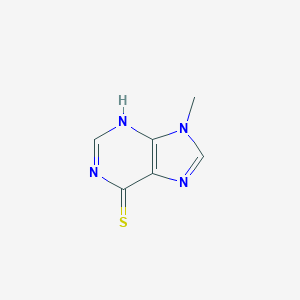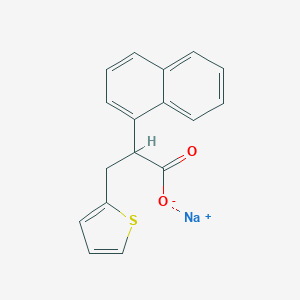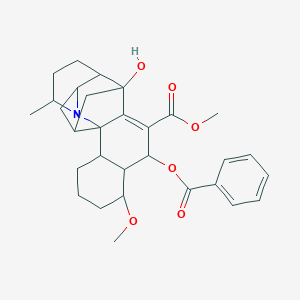
Himandrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Himandrine is a natural alkaloid compound that is found in the roots of the plant Himantandra murieliae. It has been studied for its potential pharmacological properties, particularly in the area of cardiovascular health. In
Wirkmechanismus
Himandrine exerts its pharmacological effects by activating the nitric oxide (NO) pathway in endothelial cells. It increases the production of NO, which causes relaxation of the smooth muscles in blood vessels, resulting in vasodilation. Himandrine also inhibits the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation.
Biochemical and Physiological Effects:
Himandrine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a secondary messenger involved in the NO pathway. Himandrine also increases the activity of endothelial nitric oxide synthase (eNOS), which is an enzyme involved in the production of NO. Himandrine has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using himandrine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Himandrine is also relatively easy to extract and purify, which makes it readily available for research purposes. However, one of the limitations of using himandrine is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on himandrine. One area of interest is its potential use in the treatment of cardiovascular diseases, particularly hypertension and angina. Himandrine's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the pharmacological properties of himandrine and its potential clinical applications.
In conclusion, himandrine is a natural alkaloid compound that has shown potential pharmacological properties, particularly in the area of cardiovascular health. Its mechanism of action involves activation of the NO pathway and inhibition of ROS production. Himandrine has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential clinical applications of himandrine.
Synthesemethoden
Himandrine can be extracted from the roots of the Himantandra murieliae plant using various methods such as Soxhlet extraction, maceration, and reflux extraction. The extracted compound can be further purified using column chromatography and recrystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Himandrine has been studied for its potential pharmacological properties, particularly in the area of cardiovascular health. It has been shown to have vasodilatory effects, which can help in the treatment of hypertension, angina, and other cardiovascular diseases. Himandrine has also been studied for its anti-inflammatory and antioxidant properties, which can help in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
15610-97-6 |
|---|---|
Produktname |
Himandrine |
Molekularformel |
C30H37NO6 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
methyl 14-benzoyloxy-11-hydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
InChI |
InChI=1S/C30H37NO6/c1-16-12-13-19-21-14-18-15-29(19,34)26-24(28(33)36-3)25(37-27(32)17-8-5-4-6-9-17)23-20(30(18,26)31(16)21)10-7-11-22(23)35-2/h4-6,8-9,16,18-23,25,34H,7,10-15H2,1-3H3 |
InChI-Schlüssel |
YYRMLJPFAHKRJD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |
Kanonische SMILES |
CC1CCC2C3N1C45C6CCCC(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC |
Andere CAS-Nummern |
15610-97-6 |
Synonyme |
himandrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



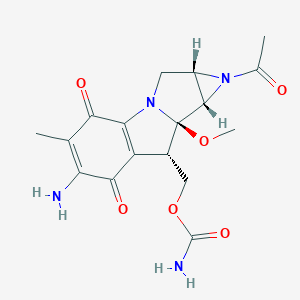
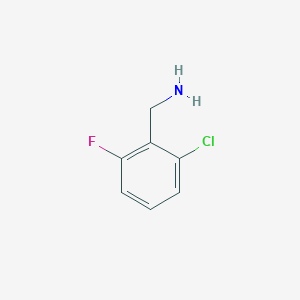
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
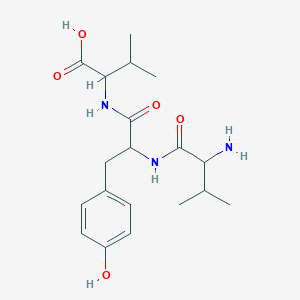
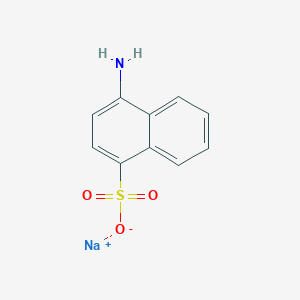
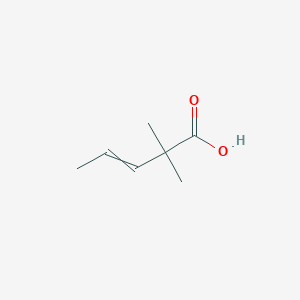
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
